rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis
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Overview
Description
rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a pyrimidine ring substituted with chlorine and a pyrrolidine ring with methoxy and dimethylamine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction involving appropriate precursors.
Chlorination: Introduction of the chlorine atom to the pyrimidine ring using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the pyrrolidine ring: This step involves cyclization reactions, often using amines and aldehydes or ketones.
Methoxylation and Dimethylamination: Introduction of methoxy and dimethylamine groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, trans
- rac-(3R,4S)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine, cis
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H17ClN4O |
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Molecular Weight |
256.73 g/mol |
IUPAC Name |
(3S,4R)-1-(2-chloropyrimidin-4-yl)-4-methoxy-N,N-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H17ClN4O/c1-15(2)8-6-16(7-9(8)17-3)10-4-5-13-11(12)14-10/h4-5,8-9H,6-7H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
RKRSFIYFGBKFNK-DTWKUNHWSA-N |
Isomeric SMILES |
CN(C)[C@H]1CN(C[C@H]1OC)C2=NC(=NC=C2)Cl |
Canonical SMILES |
CN(C)C1CN(CC1OC)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
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